6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine
Description
Properties
IUPAC Name |
6-(5-bromopyridin-3-yl)oxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-3-9(6-13-4-7)15-10-2-1-8(12)5-14-10/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBRHMDXOFUITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile . This reaction yields 3-amino-6-bromopyridine, which can then undergo further reactions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki cross-coupling.
Polymerization: The compound can undergo polymerization via Buchwald–Hartwig amination in the presence of sodium tert-butoxide and XPhos ligand.
Common Reagents and Conditions
Suzuki Cross-Coupling: This reaction typically involves the use of palladium catalysts and arylboronic acids.
Buchwald–Hartwig Amination: This reaction requires sodium tert-butoxide and XPhos ligand.
Major Products
Substitution Products: Various pyridine derivatives can be formed through substitution reactions.
Polyaminopyridines: These are formed through polymerization reactions.
Scientific Research Applications
Medicinal Chemistry
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as a potent inhibitor for enzymes involved in cancer pathways, particularly those related to kinase activities. This has been demonstrated in studies focusing on non-small cell lung cancer (NSCLC), where it shows promise as an effective therapeutic agent .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Neurological Applications : The compound has been tested for its neuroprotective effects in models of neurodegenerative diseases, showcasing its potential to modulate pathways involved in neuroinflammation .
Material Science
In addition to its biological applications, 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine is utilized in the development of advanced materials:
- Organic Electronics : The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can serve as a charge transport material .
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability, which is crucial for developing high-performance materials .
Case Studies
Mechanism of Action
The mechanism of action of 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, in Suzuki cross-coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed coupling with arylboronic acids to form new carbon-carbon bonds . The exact molecular targets and pathways in biological systems are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Biological Activity
Overview
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyridine core with a bromopyridine moiety, which may influence its interaction with biological targets, particularly in the context of drug discovery and development.
The compound's molecular formula is and it has a molecular weight of 269.1 g/mol. Its synthesis typically involves the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile, followed by various chemical transformations such as substitution reactions and polymerization processes.
6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine exhibits its biological effects through interactions with specific biomolecules, including enzymes and receptors. These interactions can modulate various signaling pathways, making this compound a candidate for therapeutic applications.
Antimicrobial Activity
Research has indicated that compounds similar to 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine exhibit antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against Leishmania species, suggesting potential use in treating parasitic infections .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents raises interest in its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. Selective inhibition of nNOS can provide therapeutic benefits by reducing neuroinflammation and oxidative stress .
Structure–Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of pyridine-based compounds. Modifications to the bromine substituent and the overall structure have been shown to enhance solubility and potency against various biological targets. For example, certain modifications led to improved pharmacokinetic profiles while maintaining low toxicity levels .
Case Studies
- Antileishmanial Activity : A series of compounds derived from 6-[(5-Bromopyridin-3-yl)oxy]pyridin-3-amine were tested for their efficacy against Leishmania donovani. The results indicated that specific analogues demonstrated significant parasite clearance in murine models, highlighting the compound's potential as a lead for antileishmanial drug development .
- Neuroprotection : In vitro assays have shown that derivatives of this compound can effectively inhibit nNOS activity, leading to reduced levels of nitric oxide in neuronal cells. This effect was linked to improved cell viability under conditions mimicking neurodegenerative stressors .
Data Summary Table
Q & A
Q. How can automated synthesis platforms improve yield and reproducibility?
- Methodological Answer : Implement flow chemistry systems for precise control of SNAr reactions (residence time: 30 min, 90°C). Use inline FTIR to monitor intermediate formation and AI-driven optimization (e.g., Bayesian algorithms) to adjust parameters in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
